N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C24H24N6O2 and a molecular weight of 428.498 g/mol . This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide .
Uniqueness
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C24H24N6O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H24N6O2/c1-4-32-20-12-8-9-18(13-20)22-14-23(27-26-22)24(31)28-25-15-21-16(2)29-30(17(21)3)19-10-6-5-7-11-19/h5-15H,4H2,1-3H3,(H,26,27)(H,28,31)/b25-15+ |
InChI Key |
ZAPILCZZLSYDCZ-MFKUBSTISA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(N(N=C3C)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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